9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime

Catalytic hydrogenation Oxime reduction Process chemistry

9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime (CAS 6164-67-6), also known as pseudopelletierine oxime, is a bicyclic oxime derivative containing the 9-azabicyclo[3.3.1]nonane core. It is a white to pale-yellow solid with a melting point of 126–127 °C and a molecular weight of 168.24 g/mol.

Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
CAS No. 6164-67-6
Cat. No. B1588012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime
CAS6164-67-6
Molecular FormulaC9H16N2O
Molecular Weight168.24 g/mol
Structural Identifiers
SMILESCN1C2CCCC1CC(=NO)C2
InChIInChI=1S/C9H16N2O/c1-11-8-3-2-4-9(11)6-7(5-8)10-12/h8-9,12H,2-6H2,1H3
InChIKeyPUMZOLVVVUXXHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime (CAS 6164-67-6) – Sourcing and Differentiation Guide


9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime (CAS 6164-67-6), also known as pseudopelletierine oxime, is a bicyclic oxime derivative containing the 9-azabicyclo[3.3.1]nonane core. It is a white to pale-yellow solid with a melting point of 126–127 °C and a molecular weight of 168.24 g/mol . The compound serves as a critical intermediate in the synthesis of 5-HT3 receptor antagonists, notably granisetron and dolasetron, where it undergoes catalytic hydrogenation to form endo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane [1]. Its oxime functional group confers a distinct reactivity profile compared to the parent ketone, enabling controlled reduction to the endo-amine with high stereochemical fidelity.

Why 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime Cannot Be Simply Replaced by In-Class Analogs


Within the 9-azabicyclo[3.3.1]nonane class, seemingly minor structural alterations—such as N-substituent identity (methyl vs. benzyl vs. propyl), ring size (6-membered vs. 5-membered tropane), or functional group (oxime vs. ketone vs. amine)—produce large differences in reduction stereochemistry, hydrogenation yield, and regulatory impurity profile [1]. The N-methyl oxime specifically delivers the endo-amine configuration required for granisetron API, whereas the corresponding N-benzyl oxime yields a different amine with altered steric and electronic properties . Furthermore, the free oxime is a listed pharmacopeial impurity (Granisetron Impurity 1 / Impurity 26) with certified characterization data compliant with ICH guidelines, a regulatory status not held by the corresponding ketone, O-methyl oxime, or N-alkyl variants [2]. These differences preclude simple interchangeability.

Quantitative Differentiation Evidence for 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime


Hydrogenation Yield to endo-Amine: 9-Methyl Oxime vs. 8-Methyl (Tropinone) Oxime

Under identical catalytic hydrogenation conditions (5% Rh/C, 50 °C, 50 psi H2, 16 h, methanolic ammonia), 9-methyl-9-azabicyclo[3.3.1]nonan-3-one oxime (10 g) was reduced to the corresponding endo-amine in 93% weight recovery (8.6 g) [1]. By comparison, 8-methyl-8-azabicyclo[3.2.1]octan-3-one oxime (tropinone oxime) achieved 82–90% yield under similar conditions (1.23 kg scale, 90% yield; 500 g scale, 82% yield) [1]. The 9-methyl oxime shows a 3–11 percentage-point higher yield, attributed to the conformational stability of the 9-azabicyclo[3.3.1]nonane ring system relative to the 8-azabicyclo[3.2.1]octane ring.

Catalytic hydrogenation Oxime reduction Process chemistry

Stereochemical Specificity: endo-Selectivity in Oxime Reduction

Catalytic hydrogenation of 9-methyl-9-azabicyclo[3.3.1]nonan-3-one oxime over Rh/C exclusively yields endo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane, the required isomer for granisetron synthesis [1]. In contrast, reduction of the same oxime with sodium metal in n-butanol (non-catalytic conditions) yields the exo-amine, used for exo-granisetron impurity standards . This tunable endo/exo selectivity is not achievable with the parent ketone (which requires reductive amination) or with O-alkyl oximes (which yield different product distributions). The ability to selectively generate either endo or exo amine from a single oxime intermediate provides synthetic flexibility unmatched by other precursors.

Stereoselective synthesis endo/exo ratio Granisetron intermediate

Regulatory Identity as Pharmacopeial Impurity Standard (Granisetron Impurity 1 / Impurity 26)

9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime is specifically designated as Granisetron Impurity 1 in the European Pharmacopoeia and as Granisetron Impurity 26 in certain other pharmacopeias [1]. It is supplied with full characterization data (NMR, MS, HPLC) compliant with ICH Q3A/Q3B guidelines for analytical method development, method validation (AMV), and quality control (QC) in ANDA submissions [1]. Neither the corresponding ketone, nor the O-methyl oxime, nor the N-benzyl oxime carries this specific regulatory identity. This regulatory status is verified and quantitative: the impurity must be controlled to ≤0.10% (or per the specific monograph limit) in granisetron API, creating a mandatory procurement requirement for certified reference material.

Pharmaceutical impurity Reference standard ICH guidelines

High-Value Application Scenarios for 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime (CAS 6164-67-6)


Granisetron API Manufacturing via High-Yield Catalytic Hydrogenation

9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime is the preferred penultimate intermediate for granisetron hydrochloride synthesis, as its catalytic hydrogenation over Rh/C delivers the endo-amine in 93% yield, outperforming tropinone oxime (82–90%) under equivalent conditions [1]. The higher yield at comparable catalyst loading reduces cost of goods and aligns with green chemistry principles by minimizing waste generation per kilogram of API produced [1]. Process development teams should select this oxime over the ketone or tropinone oxime when optimizing granisetron manufacturing routes.

Reference Standard for ANDA Regulatory Submissions

This compound is cataloged as Granisetron Impurity 1 (Ph. Eur.) and Impurity 26, and is supplied with ICH-compliant characterization packages including HPLC purity certificates, NMR spectra, and mass spectra [2]. Analytical R&D and QC laboratories procuring this certified impurity standard can directly use it for HPLC method development, system suitability testing, and forced degradation studies required for Abbreviated New Drug Applications (ANDAs) [2]. No other analog (ketone, O-methyl oxime, N-benzyl oxime) can fulfill this regulatory requirement.

Stereodivergent Synthesis of endo- and exo-Granisetron from a Common Intermediate

The oxime serves as a branching point for generating both endo-granisetron (the API) and exo-granisetron (Impurity F), by selecting the appropriate reducing agent: catalytic hydrogenation (Rh/C, H2) yields the endo isomer, while sodium metal in n-butanol yields the exo isomer . This enables a unified synthetic route where a single purchased intermediate supports both the drug substance production and the impurity reference standard program, simplifying supply chain logistics .

N-Methyl Granatane Alkaloid Derivative for CNS Receptor Probe Synthesis

The 9-methyl-9-azabicyclo[3.3.1]nonane scaffold is a homolog of the tropane alkaloid core and has been patented as a precursor for monoamine neurotransmitter re-uptake inhibitors and 5-HT3 receptor ligands [3]. The oxime functional group provides a synthetic handle for further derivatization (e.g., O-alkylation to O-alkynyl oximes) which has shown enhanced muscarinic receptor binding affinity compared to piperidinone analogs [3]. Medicinal chemists exploring CNS-targeted libraries should prioritize this oxime over the ketone for its greater synthetic versatility.

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